1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea
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Overview
Description
1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea typically involves the following steps:
Formation of the Urea Core: The reaction between an isocyanate and an amine to form the urea core.
Substitution Reactions: Introduction of the 4-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.
Piperazine Derivative Formation: The incorporation of the 4-methylpiperazin-1-yl group through a nucleophilic substitution or addition reaction.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[2-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea
- 1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)ethyl]urea
Uniqueness
1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the 4-methoxyphenyl and 4-methylpiperazin-1-yl groups can influence its interaction with molecular targets and its overall pharmacokinetic properties.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2/c1-25-11-13-26(14-12-25)20(16-3-9-19(28-2)10-4-16)15-23-21(27)24-18-7-5-17(22)6-8-18/h3-10,20H,11-15H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKLTMHYMOLFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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